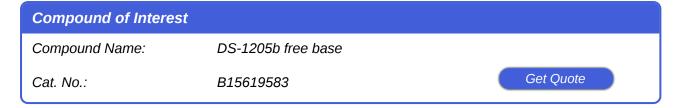


# DS-1205b Free Base Target Validation: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for DS-1205b, a selective AXL receptor tyrosine kinase inhibitor. The information is compiled from preclinical and clinical study data to support researchers and professionals in the field of drug development.

## **Core Target: AXL Receptor Tyrosine Kinase**

DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3] [4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its upregulation has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3][4][5] The primary therapeutic rationale for DS-1205b is to overcome this resistance by inhibiting the AXL signaling pathway, thereby restoring sensitivity to EGFR-TKIs. [2][3][5]

## **Quantitative In Vitro and In Vivo Efficacy**

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of DS-1205b as a monotherapy and in combination with EGFR-TKIs.

### **Table 1: In Vitro Inhibitory Activity of DS-1205b**



Assay Type	Cell Line	Parameter	Value	Reference
Mobility Shift Assay	-	IC50 (UFO Kinase)	1.3 nM	[1]
hGAS6-induced Migration	NIH3T3-UFO	EC50	2.7 nM	[1]
Cell Index Suppression	NIH3T3-UFO	Effective Concentration	3.3 - 33 nM	[1]

Table 2: In Vivo Antitumor Efficacy of DS-1205b

Monotherapy in NIH3T3-AXL Xenograft Model

Dose (mg/kg)	Tumor Growth Inhibition	Tumor Regression	Statistical Significance (vs. vehicle)	Reference
3.1	39%	-	P < 0.01	[4][5]
6.3	-	54%	P < 0.001	[4][5]
50	94%	86%	P < 0.001	[4][5]

Table 3: In Vivo Efficacy of DS-1205b in Combination with Erlotinib in Erlotinib-Resistant HCC827 Xenograft

**Model** 

Treatment Group	Dose (mg/kg)	Mean Tumor Volume on Day 100 (mm³)	Reference
Erlotinib Monotherapy	25 (qd)	814.5	[5]
Erlotinib + DS-1205b	25 (qd) + 12.5 (bid)	541.7	[5]
Erlotinib + DS-1205b	25 (qd) + 25 (bid)	321.0	[5]
Erlotinib + DS-1205b	25 (qd) + 50 (bid)	216.8	[5]



# Table 4: Effect of DS-1205b in Delaying Acquired Resistance to Osimertinib in HCC827 Xenograft Model

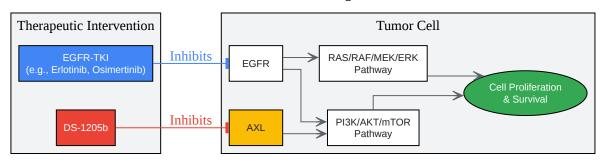
Treatment Group	Dose (mg/kg)	Outcome	Reference
Osimertinib Monotherapy	-	Tumor Regrowth	[5][6]
Osimertinib + DS- 1205b	12.5 - 50	Dose-dependent delay in tumor volume increase	[1]

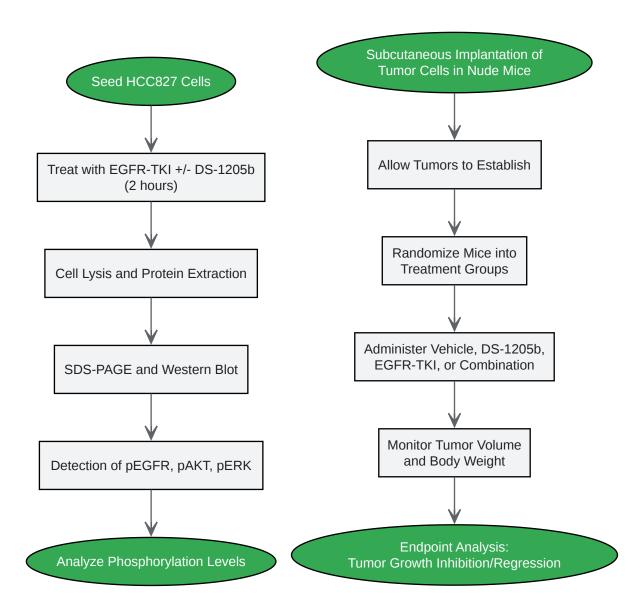
# **Signaling Pathway and Mechanism of Action**

Upregulation of AXL provides a bypass signaling pathway that confers resistance to EGFR-TKIs. DS-1205b inhibits the phosphorylation of AXL, thereby blocking this bypass mechanism and restoring the efficacy of EGFR inhibitors.[2][5]



#### Mechanism of DS-1205b in Overcoming EGFR-TKI Resistance





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